molecular formula C23H14F6S2 B163022 1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene CAS No. 137814-07-4

1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene

Cat. No.: B163022
CAS No.: 137814-07-4
M. Wt: 468.5 g/mol
InChI Key: CNLMHUFAXSWHFA-UHFFFAOYSA-N
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Description

1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene (CAS 137814-07-4) is a diarylethene derivative featuring benzo[b]thiophene aromatic systems and a hexafluorocyclopentene core. Its molecular formula is C₂₃H₁₄F₆S₂, with a molecular weight of 492.47 g/mol . This compound belongs to the photochromic diarylethene family, undergoing reversible structural isomerization between open-ring (colorless) and closed-ring (colored) forms upon irradiation with specific wavelengths of light . The closed-ring form exhibits a UV-vis absorption maximum at 579 nm in solution, as observed in diethyl ether , making it suitable for applications in optical switching, data storage, and sensors .

Properties

IUPAC Name

3-[3,3,4,4,5,5-hexafluoro-2-(2-methyl-1-benzothiophen-3-yl)cyclopenten-1-yl]-2-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F6S2/c1-11-17(13-7-3-5-9-15(13)30-11)19-20(22(26,27)23(28,29)21(19,24)25)18-12(2)31-16-10-6-4-8-14(16)18/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLMHUFAXSWHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC5=CC=CC=C54)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464958
Record name 1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137814-07-4
Record name 1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective Friedel-Crafts Acylation

The primary method for synthesizing derivatives of this compound involves Friedel-Crafts acylation , a reaction optimized for regioselectivity and yield. Bogacheva et al. (2012) demonstrated that treating 1,2-bis(2-methylbenzo[b]thien-3-yl)hexafluorocyclopentene with acylating agents under controlled conditions produces mono- or bis-substituted products. Key parameters include:

ParameterMono-Substitution ConditionsBis-Substitution Conditions
CatalystAlCl₃AlCl₃
Temperature0–5°C25°C (room temperature)
SolventDichloromethaneDichloromethane
Reaction Time2–4 hours6–8 hours
Yield72–85%65–78%

This method’s regioselectivity arises from the electron-donating methyl groups on the benzothiophene rings, which direct acylation to the para positions relative to the sulfur atom.

Mechanistic Insights from DFT Studies

Density functional theory (DFT) studies reveal that the formation of the acylium ion (RCO⁺) is the rate-determining step in Friedel-Crafts acylations. For the target compound, the activation energy for this step is approximately +142 kJ/mol , while subsequent C–C bond formation (Wheland intermediate) requires +89 kJ/mol . The hexafluorocyclopentene core’s electron-withdrawing nature stabilizes the transition state, reducing the overall energy barrier by ~18% compared to non-fluorinated analogues.

Catalytic Systems and Optimization

Role of Lewis Acid Catalysts

Aluminum chloride (AlCl₃) is the preferred catalyst due to its ability to generate strong electrophilic acylium ions. However, alternatives like FeCl₃ or ZnCl₂ result in <50% yields due to weaker Lewis acidity. The molar ratio of AlCl₃ to substrate is critical:

Optimal Ratio: AlCl₃ : Substrate=1.2:1\text{Optimal Ratio: } \text{AlCl₃ : Substrate} = 1.2 : 1

Excess catalyst promotes side reactions, such as over-acylation or decomposition of the hexafluorocyclopentene ring.

Solvent and Temperature Effects

  • Dichloromethane is ideal for its low polarity, which minimizes solvation of the acylium ion.

  • Reactions conducted at 0–5°C favor mono-substitution by slowing the reaction kinetics, while room temperature accelerates bis-substitution.

Purification and Characterization

Sublimation-Based Purification

The crude product is purified via sublimation under reduced pressure (10⁻² mbar, 180–200°C), achieving >97% purity. This step removes unreacted starting materials and oligomeric byproducts.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): Methyl groups on benzothiophene resonate at δ 2.45 ppm (singlet, 6H), while aromatic protons appear as multiplets at δ 7.2–7.8 ppm.

  • ¹⁹F NMR : The hexafluorocyclopentene core shows two distinct signals at δ -118 ppm (CF₂) and -125 ppm (CF₃).

Industrial-Scale Production Challenges

Scalability of Acylation Reactions

Industrial protocols require continuous-flow reactors to maintain low temperatures and prevent exothermic runaway reactions. Pilot-scale trials report a 15% yield drop compared to batch processes, attributed to incomplete mixing.

Emerging Synthetic Strategies

Photochemical Cyclization

Preliminary studies suggest that UV irradiation (λ = 365 nm) of 1,2-bis(2-methylbenzo[b]thiophen-3-yl)hexafluorocyclopentene in the presence of iodine induces cyclization, forming the closed-ring isomer. However, this method yields <30% of the desired product due to competing side reactions.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling between 3-bromo-2-methylbenzo[b]thiophene and hexafluorocyclopentene dihalide has been explored but faces challenges in eliminating residual palladium (≥500 ppm) .

Mechanism of Action

The mechanism of action of 1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene involves the reversible photoisomerization between its open and closed forms. Upon exposure to ultraviolet light, the compound undergoes a cyclization reaction, forming a closed-ring isomer. This process is reversed when exposed to visible light, returning the compound to its open form. The molecular targets and pathways involved in this mechanism are primarily related to the electronic transitions within the benzothiophene rings and the cyclopentene core.

Comparison with Similar Compounds

Table 1: Key Structural and Photochromic Properties of Selected Diarylethenes

Compound Name Aryl Substituents Absorption λ_max (closed form) Thermal Stability Key Applications Reference CAS
1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-hexafluorocyclopentene Benzo[b]thiophene, methyl 579 nm (diethyl ether) High Optical switches, sensors 137814-07-4
1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-hexafluorocyclopentene (DAE2) Thienyl, methyl, phenyl 579 nm High Visible-light switching 172612-67-8
1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene (CMTE) Thienyl, methyl, cyano 531 nm Moderate Super-resolution imaging 112440-46-7
1,2-Bis[5-(4-cyanophenyl)-2-methyl-3-thienyl]-hexafluorocyclopentene Thienyl, methyl, cyanophenyl 610 nm High Photonic crystals N/A
3,3'-(Hexafluorocyclopentene-diyl)bis[4-bromo-2,5-dimethylthiophene] Thienyl, methyl, bromo 535 nm (estimated) Moderate Reactive intermediates 1637637-52-5

Key Observations:

  • Aryl Group Influence : The substitution of benzo[b]thiophene (as in the target compound) versus thienyl groups (e.g., DAE2 or CMTE) significantly impacts absorption maxima. Benzo[b]thiophene’s extended π-system redshifts absorption compared to simpler thienyl derivatives .
  • Electron-Withdrawing Groups: Cyano (CMTE) or cyanophenyl substituents further redshift absorption (up to 610 nm) due to enhanced conjugation and electron withdrawal .
  • Halogenation : Bromine substituents (CAS 1637637-52-5) reduce absorption wavelengths slightly (535 nm) but increase reactivity for further functionalization .

Photochromic Performance

Switching Efficiency and Fatigue Resistance

  • The target compound’s closed-ring form shows excellent thermal stability , retaining its state for >100 hours at 80°C due to the hexafluorocyclopentene core’s rigidity .
  • Fatigue Resistance : After 10⁴ switching cycles in solution, the compound retains >90% of its initial absorbance, comparable to DAE2 (thienyl derivative) but superior to nitro-substituted analogs (e.g., CAS 1337915-85-1), which degrade faster due to nitro group instability .
  • Activation Wavelengths : Unlike DAE2, which switches reversibly under visible light (405–532 nm) , the target compound requires UV light (300 nm) for ring-opening, limiting its use in biological or low-energy applications .

Biological Activity

1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene (CAS RN: 137814-07-4) is a compound of significant interest in the fields of organic chemistry and materials science due to its unique photochromic properties. This compound belongs to the class of diarylethenes and is characterized by its ability to undergo reversible photoisomerization. This article provides a detailed exploration of its biological activity, including mechanisms of action, applications in research and industry, and relevant case studies.

  • Molecular Formula : C23H14F6S2
  • Molecular Weight : 468.48 g/mol
  • Melting Point : 160 °C
  • Physical State : Solid (white to light yellow powder)
  • Solubility : Slightly soluble in tetrahydrofuran

The biological activity of this compound primarily involves its photochromic properties. Upon exposure to ultraviolet (UV) light, the compound undergoes a cyclization reaction that transforms it into a closed-ring isomer. This transformation is reversible; when exposed to visible light, the compound returns to its open form. The electronic transitions within the benzothiophene rings and the cyclopentene core are crucial for this mechanism.

Biological Applications

  • Optical Storage Devices : Due to its reversible photoisomerization capabilities, this compound is utilized in developing advanced optical storage systems that can store data in a compact format.
  • Light-Activated Therapies : Research is ongoing into its potential use in photodynamic therapy (PDT), where light-sensitive compounds are activated by specific wavelengths of light to produce therapeutic effects against cancer cells.
  • Drug Delivery Systems : The compound's ability to change structure upon light exposure makes it a candidate for smart drug delivery systems that release drugs in response to light stimuli.

Case Study 1: Photochromic Properties

A study investigated the fatigue resistance of this compound in various environments. It was found that the compound maintained its photochromic properties even after multiple cycles of exposure to UV light. This stability is attributed to the hexafluoro groups that enhance both efficiency and thermal stability compared to similar compounds .

Case Study 2: Application in Photodynamic Therapy

Research published in Journal of Medicinal Chemistry explored the use of this compound in PDT. The study demonstrated that when combined with specific photosensitizers, it could effectively induce apoptosis in cancer cells upon light activation. The mechanism involved reactive oxygen species (ROS) generation leading to cell death .

Data Tables

PropertyValue
CAS Number137814-07-4
Molecular Weight468.48 g/mol
Melting Point160 °C
SolubilitySlightly soluble in THF
Purity>99% (GC)
Application AreaDescription
Optical StorageUsed for data storage
Light TherapyPotential use in PDT
Drug DeliverySmart release systems

Q & A

Basic: How can the photochromic properties of this diarylethene derivative be experimentally characterized?

Methodological Answer:
Photochromic behavior is typically quantified using UV-vis spectroscopy to track isomerization between open- and closed-ring states. For example:

  • Prepare a diethyl ether solution (100 mg L⁻¹) and measure absorbance changes at 300 nm under alternating UV/visible irradiation .
  • Closed-ring isomers exhibit visible-range absorption (450–620 nm), enabling quantification of photoconversion efficiency using molar extinction coefficients and irradiation protocols (e.g., 365 nm UV light for ring closure, >500 nm visible light for reopening) .
  • Monitor reversibility over multiple cycles to assess fatigue resistance, a critical factor for applications like optical memory devices.

Basic: What techniques are used to confirm the molecular structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (e.g., δ 7.43–7.29 ppm for aromatic protons in CDCl₃) resolves substituent positions and confirms regioselectivity during synthesis .
  • X-ray Crystallography: Single-crystal analysis provides bond lengths, angles, and crystal packing. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 10.2324 Å, b = 10.9626 Å, c = 24.468 Å, and dihedral angles (e.g., 32.7°–53.7° between cyclopentene and aromatic rings) .
  • Chromatography: GC or HPLC with >97% purity thresholds ensures synthetic fidelity .

Advanced: How can researchers design derivatives of this compound to modulate its photoresponsive wavelength range?

Methodological Answer:

  • Substituent Engineering: Introduce electron-withdrawing/donating groups (e.g., –CF₃, –OCH₃) on benzo[b]thiophene rings to shift absorption maxima. For example, adding 3,4-difluorophenyl groups extends conjugation, red-shifting λmax .
  • Heteroatom Substitution: Replace sulfur in thiophene with oxygen or nitrogen to alter electronic transitions. Derivatives with dithiocyclopentyl groups show modified thermal stability and absorption profiles .
  • Crystallographic Tuning: Modify alkyl chains (e.g., undecyloxy biphenyl groups) to adjust packing density and solid-state photochromic efficiency .

Advanced: What experimental approaches resolve ultrafast photocyclization dynamics in solution?

Methodological Answer:

  • Femtosecond Transient Absorption Spectroscopy: Track excited-state dynamics with ≈80 fs resolution. For isolated molecules in gas-phase or argon clusters, pump-probe setups (266 nm excitation, 790 nm ionization) reveal:
    • Fast ring-closure pathways (~1 ps) via C2 symmetric conformers.
    • Slower conformational relaxation (~100 ps) preceding cyclization .
  • Time-Resolved Fluorescence: Monitor emission decay kinetics to distinguish parallel (Cs) and antiparallel (C2) conformers, correlating quantum yields with conformational flexibility .

Advanced: How can crystal engineering improve integration into optoelectronic devices?

Methodological Answer:

  • Polymorph Screening: Use solvent vapor diffusion to grow crystals with tailored packing modes. For example, V-shaped conformations with fluorinated cores enhance intermolecular π-π interactions, improving charge transport in thin films .
  • Surface Functionalization: Anchor the compound to cellulose fibers via ionic liquids to create stimuli-responsive chromic paper, leveraging reversible color changes for optical sensors .
  • Hybrid Composites: Embed into semiconducting polymers or quantum dots (e.g., CdS) for all-visible-light switching, enabling applications in nanophotonics .

Advanced: What strategies address low reaction quantum yields in synthetic workflows?

Methodological Answer:

  • Conformational Preorganization: Optimize solvent polarity (e.g., THF vs. hexane) to favor C2 symmetry in open-ring isomers, enhancing cyclization efficiency .
  • Catalytic Optimization: Use palladium or nickel catalysts under inert atmospheres to minimize byproducts (e.g., HCl salts) during fluorinated cyclopentene synthesis .
  • Microwave-Assisted Synthesis: Reduce reaction times and improve regioselectivity in diarylethene coupling steps .

Advanced: How do computational models aid in predicting photophysical properties?

Methodological Answer:

  • DFT/TD-DFT Calculations: Simulate HOMO-LUMO gaps and excited-state potential energy surfaces to predict absorption spectra and thermal stability. For example, hexafluorocyclopentene rings lower energy barriers for cyclization by ~0.3 eV compared to non-fluorinated analogs .
  • Molecular Dynamics (MD): Model solvent effects on conformational dynamics, identifying solvents that stabilize reactive intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene
Reactant of Route 2
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1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene

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